REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Br)[CH3:2].[CH3:8][C:9]1[S:13][C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:11][C:10]=1[C:21]1[CH:22]=[N:23][NH:24][CH:25]=1.C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH3:8][C:9]1[S:13][C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:11][C:10]=1[C:21]1[CH:22]=[N:23][N:24]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:7])[CH:25]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
45.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(S1)NC1=NC=CC=C1)C=1C=NNC1
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(S1)NC1=NC=CC=C1)C=1C=NN(C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 87 μmol | |
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |